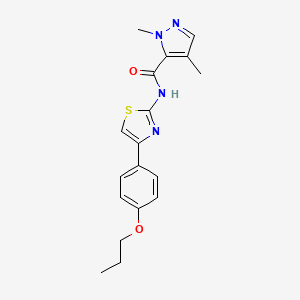

1,4-dimethyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

描述

属性

IUPAC Name |

2,4-dimethyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-4-9-24-14-7-5-13(6-8-14)15-11-25-18(20-15)21-17(23)16-12(2)10-19-22(16)3/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEOWZCGNGRGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=NN3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1,4-Dimethyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is . Its structure includes a pyrazole ring, a thiazole moiety, and a propoxyphenyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:

- Inhibition of FLT3 Kinase : A related pyrazole derivative showed strong activity against FLT3 with an IC50 value of 0.089 nM, indicating its potential as a targeted therapy for acute myeloid leukemia (AML) .

- Cell Line Studies : The compound was tested against various human cancer cell lines, revealing a broad spectrum of activity with GI50 values under 1 μM for most tested lines .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through various assays:

- Cytokine Inhibition : In vitro studies indicated that the compound significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it demonstrated an inhibition rate of 78% for TNF-α and 89% for IL-6 compared to dexamethasone .

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar compounds:

- Bacterial Strains : The compound exhibited activity against several bacterial strains, suggesting potential applications in treating infections .

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival.

- Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways that lead to inflammation.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- AML Treatment : A study involving AML patients treated with FLT3 inhibitors showed promising results in reducing tumor burden and improving patient outcomes .

- Chronic Inflammation Models : Animal models treated with pyrazole derivatives displayed reduced edema and inflammation markers, supporting their therapeutic potential in chronic inflammatory diseases .

Summary Table of Biological Activities

| Biological Activity | Mechanism | IC50 / Effectiveness |

|---|---|---|

| Anticancer | FLT3 inhibition | 0.089 nM |

| Anti-inflammatory | Cytokine inhibition | IL-6: 89%, TNF-α: 78% |

| Antimicrobial | Broad-spectrum activity | Effective against multiple strains |

科学研究应用

Anticancer Activity

Research indicates that pyrazole derivatives, including 1,4-dimethyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, exhibit promising anticancer properties. Pyrazoles have been shown to affect various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth in models of breast and colon cancer by inducing apoptosis and inhibiting angiogenesis .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory activity. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes. The compound's structural features may enhance its efficacy in reducing inflammation in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Properties

The thiazole moiety present in the compound contributes to its antimicrobial activity. Research has shown that thiazole derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. This makes this compound a candidate for further exploration in the development of new antimicrobial agents .

Enzyme Inhibition Studies

Studies have indicated that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. For example, pyrazole derivatives have been investigated for their ability to inhibit enzymes such as protein kinases and phosphodiesterases, which are crucial for various cellular functions. This inhibition can lead to therapeutic effects in diseases like cancer and diabetes .

Molecular Hybridization

The design of molecular hybrids incorporating the pyrazole and thiazole rings has gained traction in medicinal chemistry. The unique properties of these compounds allow them to interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic profiles compared to traditional single-target drugs .

Development of Functional Materials

Beyond biological applications, the compound's unique chemical structure may lend itself to the development of functional materials. For instance, thiazole-based compounds have been explored for their electronic properties and potential use in organic electronics and photovoltaic devices. The incorporation of pyrazole rings can enhance charge transport properties, making these compounds suitable for applications in organic semiconductors .

Case Studies

常见问题

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

To optimize synthesis, employ Design of Experiments (DoE) principles. For example, use response surface methodology to evaluate variables like solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and reaction temperature. In , varying aryl substituents and reaction conditions (e.g., Cu-catalyzed click chemistry) improved yields. Statistical tools (e.g., ANOVA) can identify critical parameters while minimizing trial runs .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

Methodological Answer:

Contradictions in NMR/IR data may arise from tautomerism or impurities. Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity, as demonstrated in for triazole-thiazole hybrids. Cross-validate with DFT calculations (e.g., Gaussian09) to simulate spectra and compare experimental vs. theoretical shifts. Elemental analysis (C, H, N) further ensures purity .

Basic: What are the key steps in synthesizing the thiazole-pyrazole core of this compound?

Methodological Answer:

The thiazole ring is typically synthesized via Hantzsch thiazole synthesis :

Condense 4-propoxyphenyl thiourea with α-bromo ketones.

Couple the thiazole-2-amine intermediate with 1,4-dimethylpyrazole-5-carboxylic acid using EDCl/HOBt activation.

details analogous cyclization steps under ethanol reflux, followed by recrystallization (DMF:EtOH) for purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

Design SAR studies by:

- Systematic substitution : Modify the aryl group (e.g., 4-fluorophenyl vs. 4-bromophenyl) and assess antimicrobial/anticancer activity ( ).

- Docking simulations : Use AutoDock Vina to predict binding affinities to targets (e.g., α-glucosidase in ). Validate with enzyme inhibition assays (IC50 determination) .

Basic: What analytical methods are critical for assessing compound purity?

Methodological Answer:

- HPLC : Use a C18 column (MeCN:H2O mobile phase) to quantify impurities ().

- Elemental Analysis : Compare experimental vs. calculated C/H/N ratios (e.g., ±0.4% tolerance in ).

- Melting Point : Sharp MPs indicate crystallinity; deviations suggest solvates or polymorphs .

Advanced: How can reaction mechanisms be elucidated for key synthetic steps?

Methodological Answer:

- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or LC-MS.

- Computational Modeling : Use quantum mechanics (e.g., DFT at B3LYP/6-31G* level) to map energy profiles, as in ’s reaction path searches. Isotopic labeling (e.g., ²H/¹³C) can trace atom migration .

Basic: What storage conditions ensure long-term stability of this compound?

Methodological Answer:

Store under inert gas (Argon) at −20°C in amber vials to prevent photodegradation. highlights stability studies for analogous compounds, recommending desiccants (silica gel) to avoid hydrolysis of carboxamide groups .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Methodological Answer:

- Meta-Analysis : Use PRISMA guidelines to aggregate data, adjusting for assay variability (e.g., cell line differences).

- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., NIH/NCATS protocols). notes thiazole derivatives’ activity is concentration- and substituent-dependent .

Basic: Which solvents are optimal for recrystallization to enhance yield and purity?

Methodological Answer:

Use a DMF:EtOH (1:1) mixture for high-polarity intermediates ( ). For less polar derivatives, toluene/hexane gradients are effective. Monitor solubility via hot filtration tests and optimize cooling rates to control crystal size .

Advanced: How can green chemistry principles be integrated into the synthesis process?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative.

- Catalyst Recycling : Immobilize Cu catalysts on silica ().

- Waste Minimization : Apply ICReDD’s computational-experimental feedback () to reduce trial runs. Lifecycle assessment (LCA) tools quantify environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。